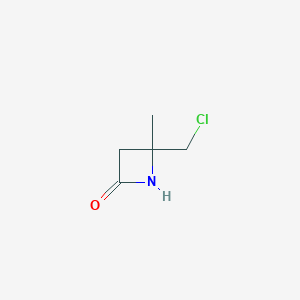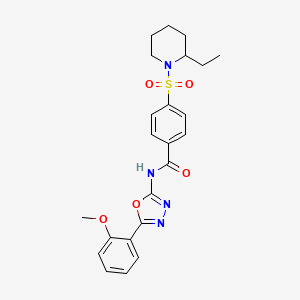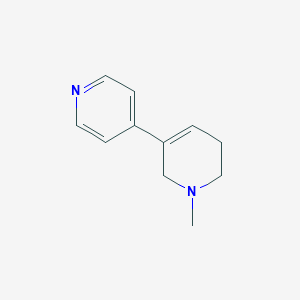
4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine” is a type of fused pyridine derivative . Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
Fused pyridine derivatives are frequently used structures in drug research . The synthesis of these compounds involves various methods, including the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
Pyridine and its derivatives, like the compound , are six-membered heterocycles with carbon and nitrogen in their rings . Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .Chemical Reactions Analysis
Fused pyridine derivatives, such as “this compound”, have been reported to possess various bioactivities . These include depressant, tranquilizing, anticonvulsant, and cardiovascular activities .Aplicaciones Científicas De Investigación
Catalytic Methylation Processes
A novel catalytic method employing 4-functionalized pyridines, including derivatives similar to 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine, has been developed for the C-3/5 methylation of pyridines. This method is significant for its use of methanol and formaldehyde as key reagents, leveraging the interface between aromatic and non-aromatic compounds to enable an oscillating reactivity pattern. This process allows for the methylation at the C-3/5 positions of the pyridine ring, showcasing the compound's role in facilitating new catalytic reactions (Grozavu et al., 2020).
Structural and Physical Studies
The structural and physical characteristics of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, a class of compounds closely related to this compound, have been extensively studied. These investigations involved single crystal X-ray diffraction to determine the crystal structures and explored the importance of hydrogen bonding in determining the solubility and stability of these compounds (Nelson et al., 1988).
Synthesis and Coordination Chemistry
The compound's role extends to the synthesis and coordination chemistry, where derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to this compound, have been utilized as ligands. These compounds have facilitated the creation of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, highlighting their versatility and utility in the development of complex chemical architectures (Halcrow, 2005).
Material Synthesis and Optical Properties
In material science, derivatives of this compound have been explored for the synthesis of high-transparent polyimides containing pyridine and biphenyl units. These materials exhibit significant thermal, mechanical, crystal, and optical properties, demonstrating the compound's contribution to the development of high-performance polymers with potential applications in various industries (Guan et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit various biological activities, suggesting potential targets could be enzymes or receptors involved in inflammatory responses, oxidative stress, and microbial growth .
Mode of Action
Compounds with similar structures have been reported to interact with their targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Related compounds have been shown to influence pathways associated with inflammation, oxidative stress, and microbial growth .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
Related compounds have been reported to exhibit anti-inflammatory, antioxidant, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Direcciones Futuras
The future directions for “4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine” and similar compounds likely involve further exploration of their medicinal chemistry applications. Given their structural similarity to DNA bases and their wide range of bioactivities, these compounds have significant potential in drug design and development .
Propiedades
IUPAC Name |
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-13-8-2-3-11(9-13)10-4-6-12-7-5-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYMXBFKDGRMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)

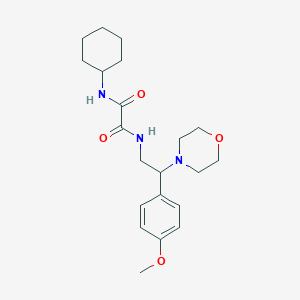
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2991174.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2991175.png)
![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)
![1-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2991177.png)


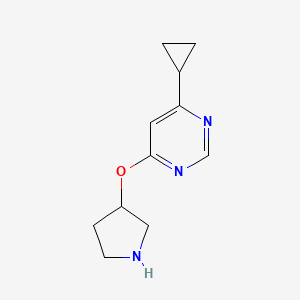
![3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2991187.png)
